![molecular formula C6H13Cl2N3O2 B1384123 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride CAS No. 2059937-65-2](/img/structure/B1384123.png)
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Overview
Description
“3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride” is a versatile chemical compound with numerous scientific applications. It is one of the key intermediates of tosufloxacin and other quinolone antibiotics . The compound is characterized by the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5 (10)9-6 (4)11;;/h4,8H,1-3,7H2, (H,9,10,11);2*1H .
Chemical Reactions Analysis
Pyrrolidine derivatives have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1- (3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.09 . It is a powder at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidine-2,4-diones, including variants like 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride, can be synthesized from α-amino acid esters, with applications in constructing more complex chemical structures (Jones et al., 1990).
- These compounds are key intermediates in the synthesis of pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, demonstrating their importance in heterocyclic chemistry (Soliman & Kappe, 1982).
Biological and Pharmacological Activities
- Pyrrolidine-2,5-diones, including related structures, have been explored for their anticancer activities, showing effectiveness in models like mouse Sarcoma 180 (Naik et al., 1987).
- The multicomponent synthesis of novel heterocyclic scaffolds, like pyrazolo[3,4-b]pyridine-1,6-diones, from similar compounds demonstrates potential antibacterial activities (Frolova et al., 2011).
- Natural product-derived chiral pyrrolidine-2,5-diones have been converted to pharmacologically important skeletons, indicating their relevance in drug discovery and development (Habel et al., 2020).
Structural and Molecular Studies
- Investigations into the molecular and crystal structure of pyrrolidine-2,5-dione derivatives contribute to our understanding of their chemical behavior and potential applications in material science (Ratajczak-Sitarz et al., 1990).
- The study of hydrogen bonding in succinimide derivatives, including pyrrolidine-2,5-diones, provides insights into their molecular interactions, crucial for designing more effective compounds (Argay et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethylamino)pyrrolidine-2,5-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5(10)9-6(4)11;;/h4,8H,1-3,7H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKZABQTIFOXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



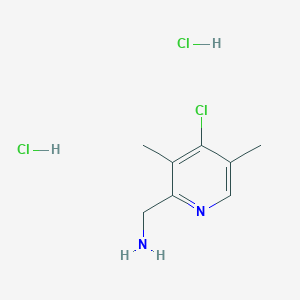
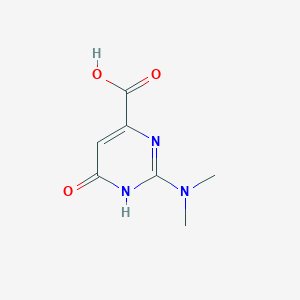
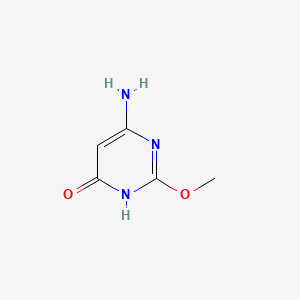

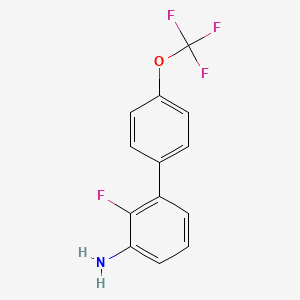
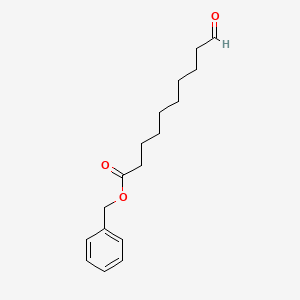
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
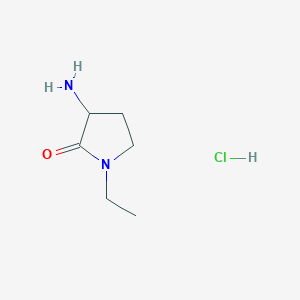
![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
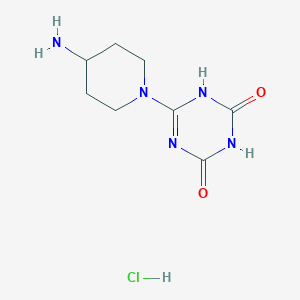
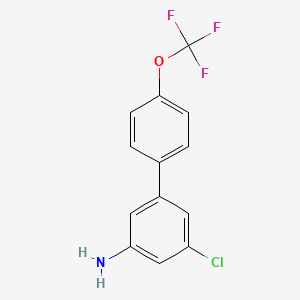
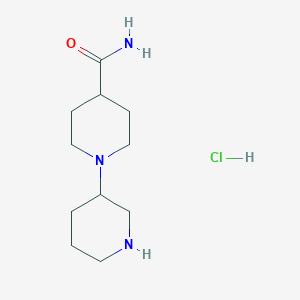
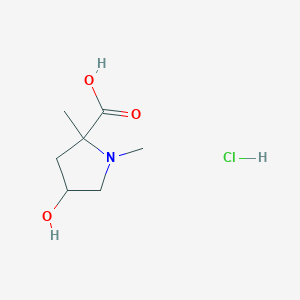
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)